Cas no 1806750-60-6 (2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)

2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol
-
- インチ: 1S/C8H7F3N2O4/c1-4-7(17-8(9,10)11)6(13(15)16)5(3-14)2-12-4/h2,14H,3H2,1H3
- InChIKey: DVMADKTULGGHHD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=NC=C(CO)C=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 281
- トポロジー分子極性表面積: 88.2
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082326-1g |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol |
1806750-60-6 | 97% | 1g |
$1,534.70 | 2022-03-31 |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanolに関する追加情報
Introduction to 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1806750-60-6)
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol, with the CAS number 1806750-60-6, is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in the pharmaceutical and chemical industries. This compound is characterized by its pyridine core, which is substituted with a methyl group, a nitro group, and a trifluoromethoxy group, along with a hydroxymethyl group at the 5-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various research and development activities.
The molecular formula of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol is C9H8F3N2O4, and its molecular weight is approximately 241.17 g/mol. The compound's structure includes a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the trifluoromethoxy group (OCF3) and the nitro group (NO2) introduces significant electron-withdrawing effects, enhancing the compound's reactivity and stability. The hydroxymethyl group (CH2OH) adds polarity and potential for further functionalization through reactions such as esterification or ether formation.
In the context of pharmaceutical research, 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol has been explored for its potential as an intermediate in the synthesis of novel drugs. The trifluoromethoxy group is known for its ability to modulate biological activity by influencing the lipophilicity and metabolic stability of molecules. This makes it particularly useful in the design of drugs that require specific pharmacokinetic properties, such as improved brain penetration or reduced metabolism by liver enzymes.
The nitro group in 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol can also play a crucial role in drug development. Nitro compounds are often used as prodrugs, which are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The reduction of the nitro group to an amino group can be catalyzed by specific enzymes, leading to the formation of active metabolites with therapeutic effects.
In addition to its potential in drug development, 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol has been studied for its use in agrochemicals. The combination of the pyridine ring and the trifluoromethoxy group can confer insecticidal or herbicidal properties, making it a valuable starting material for the synthesis of new agrochemical products. Recent research has focused on optimizing the synthesis routes to improve yield and purity, as well as on understanding the environmental impact of these compounds.
The synthesis of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For example, starting from 3-trifluoromethoxypyridine, one can introduce a methyl group via alkylation, followed by nitration to form the nitro derivative. The final step involves introducing the hydroxymethyl group through an appropriate substitution reaction.
The physical properties of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol, such as its melting point, boiling point, and solubility, are important considerations for both synthetic processes and practical applications. These properties can be influenced by factors such as temperature, pressure, and solvent choice during synthesis and purification steps. Understanding these properties is crucial for optimizing reaction conditions and ensuring the stability and safety of the compound during handling and storage.
In terms of safety and handling, while 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. This includes using appropriate personal protective equipment (PPE), ensuring proper ventilation, and storing it in a cool, dry place away from incompatible materials.
The ongoing research into 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol highlights its potential as a versatile building block in various fields. Its unique combination of functional groups offers opportunities for developing new drugs with improved therapeutic profiles and for creating more effective agrochemicals with reduced environmental impact. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in both academic and industrial settings.
1806750-60-6 (2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol) 関連製品
- 2171517-43-2(1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-2-carboxylic acid)
- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 1163283-41-7(Methyl 2-(difluoromethyl)-4-hydroxybenzoate)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
- 1341713-72-1(2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)



